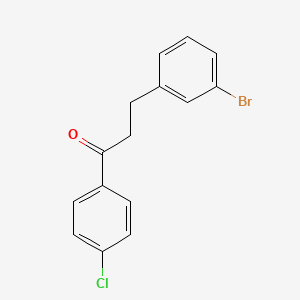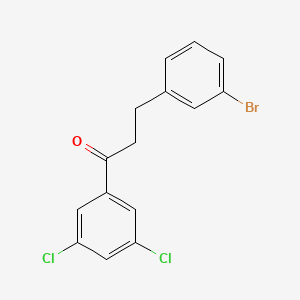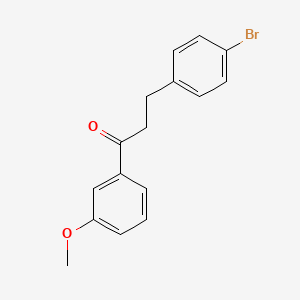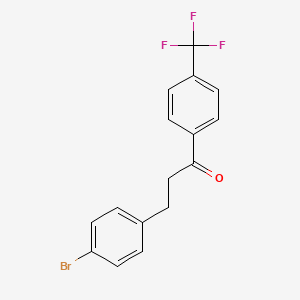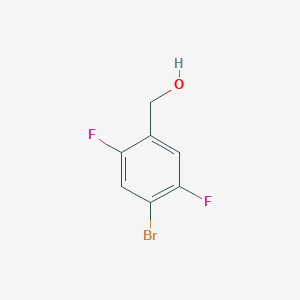
(4-溴-2,5-二氟苯基)甲醇
描述
“(4-Bromo-2,5-difluorophenyl)methanol” is a chemical compound with the CAS Number 486460-26-8 . It has a linear formula of C7H5BrF2O . The molecular weight of this compound is 223.02 . It is typically stored in a dry room at normal room temperature .
Molecular Structure Analysis
The InChI code for “(4-Bromo-2,5-difluorophenyl)methanol” is 1S/C7H5BrF2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(4-Bromo-2,5-difluorophenyl)methanol” is a solid or liquid at room temperature .科学研究应用
有机合成中的溴化
(4-溴-2,5-二氟苯基)甲醇在有机合成领域具有潜在应用,特别是在溴化反应中。Shirinian 等人(2012 年)的一项研究证明了使用溴化方法合成溴代 2-环戊烯-1-酮,突出了像 (4-溴-2,5-二氟苯基)甲醇这样的溴代化合物的多功能性,可用于合成各种有机化合物 (Shirinian 等,2012)。
生物活性化合物的合成
该化合物已用于合成生物活性物质。例如,Akbaba 等人(2010 年)对一种天然存在的化合物进行了全合成研究,从相关的溴苯基甲醇开始。这项研究突出了该化合物在合成复杂生物活性分子中的作用 (Akbaba 等,2010)。
在药物化学中的应用
在药物化学中,(4-溴-2,5-二氟苯基)甲醇的衍生物已被探索其潜在的生物活性。Balaydın 等人(2012 年)合成了溴苯酚,包括衍生自溴苯基甲醇的溴苯酚,并研究了它们的碳酸酐酶抑制活性,这对于治疗青光眼和癫痫等疾病很有价值 (Balaydın 等,2012)。
反应机理研究
该化合物还可用于研究反应机理。例如,Toda 和 Takehira (1972) 研究了溴苯基甲酮衍生物在醇溶液中的反应,有助于加深对有机化学中反应机理的理解 (Toda & Takehira, 1972)。
环境化学
在环境化学中,对 (4-溴-2,5-二氟苯基)甲醇等化合物的研究可以提供有关溴代化合物在环境中的行为的见解。例如,Eriksson 等人(2004 年)研究了多溴联苯醚在甲醇/水溶液中的光化学降解,这与了解溴代有机化合物的环境归宿有关 (Eriksson 等,2004)。
安全和危害
未来方向
属性
IUPAC Name |
(4-bromo-2,5-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEWREITGADCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694910 | |
| Record name | (4-Bromo-2,5-difluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2,5-difluorophenyl)methanol | |
CAS RN |
486460-26-8 | |
| Record name | (4-Bromo-2,5-difluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromo-2,5-difluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

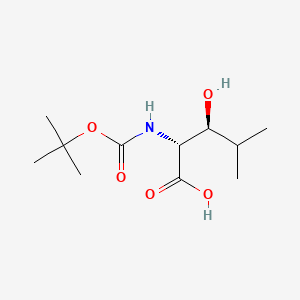
![Tert-butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532418.png)
![5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532420.png)
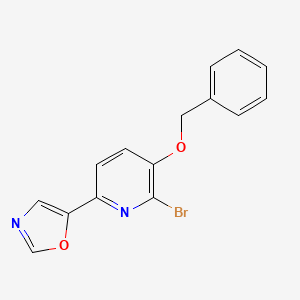
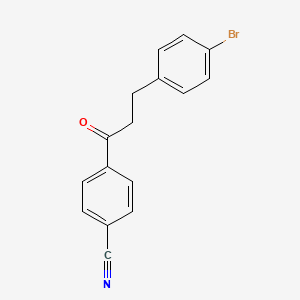
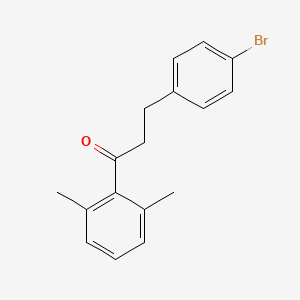
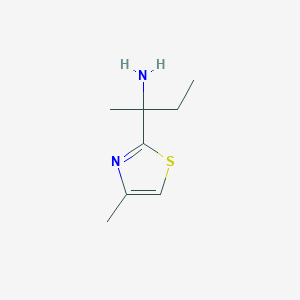
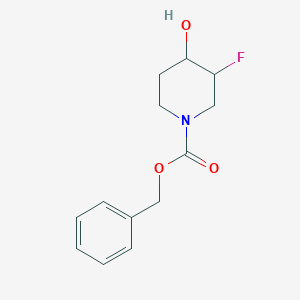
![8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate](/img/structure/B1532430.png)
![5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532431.png)
